methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H34N2O3S2 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 534.20108530 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Synthesis Techniques
Crystal Structure Analysis
A study on a structurally related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighted the importance of crystallography in understanding molecular structures. The crystal structure revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, emphasizing intra- and intermolecular hydrogen bonding which stabilizes the crystal structure (Vasu et al., 2004).
Synthetic Pathways
Research into the chemical reactivity of related compounds demonstrates the potential for creating diverse chemical structures through modifications. For example, the reactions with methyl 3-hydroxythiophene-2-carboxylate explored new pathways to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Biological Activity
Antibacterial and Antifungal Activities
Derivatives of benzothiophene, such as those studied for their structural properties, have shown promise in biological applications. For instance, two thiophene-3-carboxamide derivatives exhibited significant antibacterial and antifungal activities. Their molecular configurations, including coplanar rings and hydrogen bonding, suggest a possible mechanism for their biological effects (Vasu et al., 2005).
Catalysis and Chemical Transformations
Catalytic Applications
Studies on the intramolecular hydrofunctionalization of allenes have showcased the utility of related compounds in catalysis. A specific example involved the use of a catalytic mixture to achieve high yields of piperidine derivatives, indicating the potential of such structures in facilitating complex chemical transformations (Zhang et al., 2006).
Material Science
Polymer Synthesis
The synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors represents another application. This research underlines the relevance of benzothiophene derivatives in developing new materials with potential applications in electronics, coatings, and more (Yamanaka et al., 2000).
Properties
IUPAC Name |
methyl 2-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3S2/c1-20-13-14-24-25(19-20)37-27(26(24)28(33)35-2)31-29(36)32-17-15-23(16-18-32)30(34,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,23,34H,13-19H2,1-2H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSZJPCESGAJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=S)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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